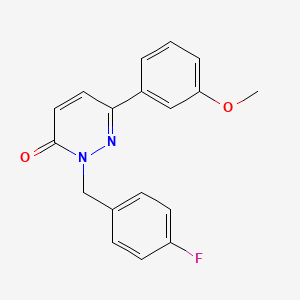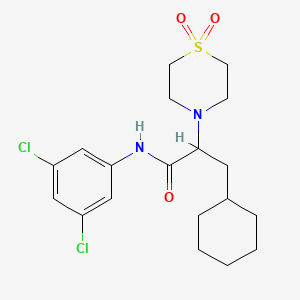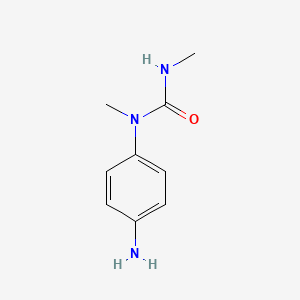
1-(4-Aminophenyl)-1,3-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aminophenyl compounds are a class of organic compounds that contain an amino group (-NH2) attached to a phenyl group . They are important intermediates in the synthesis of various pharmaceuticals, dyes, and other organic products .
Synthesis Analysis
The synthesis of aminophenyl compounds often involves the reaction of aniline with other organic compounds . The exact synthesis process for “1-(4-Aminophenyl)-1,3-dimethylurea” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of aminophenyl compounds can be analyzed using various spectroscopic techniques, including FT-IR, HRMS, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Aminophenyl compounds can participate in various chemical reactions, including condensation reactions, to form complex organic compounds .Physical And Chemical Properties Analysis
Aminophenyl compounds generally have properties such as solubility in common organic solvents, high thermal stability, and good mechanical and electrical properties .科学的研究の応用
Enzymology and Detoxication Mechanisms
Research in enzymology and detoxication mechanisms often involves the study of specific chemical compounds and their interactions within biological systems. For example, the study of arsenic metabolism in humans has uncovered that only two proteins are required for the biotransformation of inorganic arsenic, suggesting a streamlined enzymatic pathway for detoxifying toxic arsenic species. This type of research highlights the intricate role of enzymatic processes in managing toxic substances within organisms and may provide a framework for studying compounds like "1-(4-Aminophenyl)-1,3-dimethylurea" in a similar context (Aposhian et al., 2004).
Bioactive Compounds and Health Implications
The exploration of bioactive compounds, such as chlorogenic acid (CGA), offers insights into how specific chemicals can exert various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Such research underscores the potential health implications of chemical compounds and their multifaceted roles in disease treatment and prevention. The understanding of CGA's impact on lipid and glucose metabolism may provide a template for investigating "1-(4-Aminophenyl)-1,3-dimethylurea" and its potential bioactive properties (Naveed et al., 2018).
Neuroprotective and Cognitive Enhancing Properties
Studies on compounds like 4-phenylbutyric acid (4-PBA) explore the chemical's ability to maintain proteostasis and prevent misfolded protein aggregation. This research is crucial for understanding how certain chemicals can offer neuroprotective benefits and enhance cognitive functions, which may be relevant when considering the therapeutic applications of "1-(4-Aminophenyl)-1,3-dimethylurea" in similar biomedical contexts (Kolb et al., 2015).
作用機序
The mechanism of action of aminophenyl compounds can vary depending on their specific structure and the context in which they are used. For example, some aminophenyl compounds are used as intermediates in the synthesis of drugs, where they may exert their effects by interacting with biological targets .
Safety and Hazards
特性
IUPAC Name |
1-(4-aminophenyl)-1,3-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-9(13)12(2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAHGOUTCFJSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-1,3-dimethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

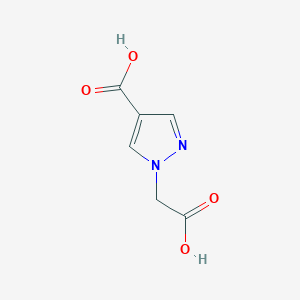
![2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2926968.png)


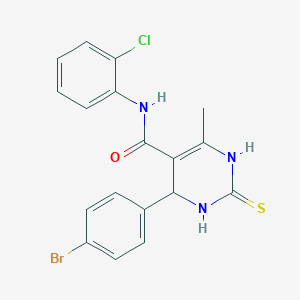
![3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2926976.png)

![4-isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2926978.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2926980.png)
![2-Chloro-6-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2926981.png)
